(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride - 1311254-64-4

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

Catalog Number: EVT-508644
CAS Number: 1311254-64-4
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efonidipine hydrochloride, also known as NZ-105, is a dihydropyridine calcium antagonist. Its chemical structure is (+/-)-2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol [, , , ].

Synthesis Analysis

Specific details about the synthesis of Efonidipine are not provided in the abstracts. One abstract mentions that analogs with variations in the 3-carboxylic-ester were synthesized [].

Mechanism of Action

Efonidipine acts as a calcium channel blocker, primarily targeting L-type calcium channels [, ]. This mechanism leads to vasodilation and a reduction in blood pressure [].

Applications
  • Hypertension: Efonidipine effectively lowers blood pressure in spontaneously hypertensive rats [, ]. It also reduces proteinuria in aged spontaneously hypertensive rats, suggesting potential benefits for renal protection [].
  • Angina Pectoris: Efonidipine demonstrates anti-anginal effects in patients with stable effort angina by improving cardiac hemodynamics during exercise and reducing afterload [].
  • Atherosclerosis: Studies in cholesterol-fed rabbits suggest that Efonidipine may suppress the development of atherosclerosis without affecting plasma lipid levels []. It also inhibits the modification of low-density lipoprotein (LDL) induced by rat cultured endothelial cells, a process implicated in atherosclerosis development [].

cis-N,N,N-Trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide

Compound Description: This compound is a potent muscarinic receptor (mAChRs) agonist, particularly for the M2/M3 subtypes. []

Relevance: This compound shares a similar structure with (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride, featuring a 1,4-dioxane ring with a methanamine substituent at the 2-position. The key difference lies in the position of the methyl group on the dioxane ring (position 6 vs. position 5) and the presence of three methyl groups on the nitrogen atom in cis-N,N,N-Trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide. []

6,6-Diphenyl Derivative of cis-N,N,N-Trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide

Compound Description: This derivative, obtained by replacing the 6-methyl group of cis-N,N,N-Trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide with two phenyl groups, acts as a selective M3 muscarinic receptor antagonist. Its racemic form and (S) enantiomer effectively reduce volume-induced bladder contractions in rats without significant cardiovascular effects. []

Relevance: This compound highlights the impact of structural modifications on the biological activity of compounds related to (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride. The addition of bulky phenyl groups to the 1,4-dioxane ring in this derivative leads to a shift from agonist to antagonist activity at the M3 receptor compared to the parent compound, cis-N,N,N-Trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide. []

trans-(6-Cyclohexyl-6-phenyl-1,4-dioxan-2-yl)methanamine

Compound Description: This compound displays significant binding affinity and functional activity at the NMDA receptor, comparable to (S)-(+)-ketamine. []

Relevance: This compound further exemplifies the versatility of the 1,4-dioxane scaffold found in (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride for developing ligands targeting different receptors. The presence of cyclohexyl and phenyl substituents on the 1,4-dioxane ring in this compound contributes to its interaction with the NMDA receptor. []

N-Benzyl-1-(5,5-diphenyl-1,4-dioxan-2-yl)methanamine

Compound Description: This compound exhibits high affinity and selectivity for the σ1 receptor compared to σ2 and the PCP binding site of the NMDA receptor. []

Relevance: This compound shares a similar scaffold with (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride, incorporating a 1,4-dioxane ring with substituents at the 2 and 5 positions. The presence of a benzyl group on the methanamine substituent and two phenyl groups at the 5-position of the 1,4-dioxane ring in this compound contributes to its selectivity for the σ1 receptor. []

Efonidipine hydrochloride ((±)-2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol)

Compound Description: Efonidipine hydrochloride is a dihydropyridine calcium antagonist. It exhibits beneficial effects on cardiovascular health, such as anti-anginal, antihypertensive, and anti-atherosclerotic activities. [, , , , , , ]

Relevance: While not directly containing the same 1,4-dioxane ring, efonidipine hydrochloride is included due to its structural similarity and presence in research concerning 1,4-dioxane derivatives. Both efonidipine hydrochloride and (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride are investigated for their potential in medicinal chemistry. Efonidipine's structure features a related heterocyclic ring system, demonstrating the broader relevance of these ring structures in drug discovery. [, , , , , , ]

Properties

CAS Number

1311254-64-4

Product Name

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

IUPAC Name

(5,5-dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-9-6(3-8)4-10-7;/h6H,3-5,8H2,1-2H3;1H

InChI Key

XVKYOEZMNCNMGS-UHFFFAOYSA-N

SMILES

CC1(COC(CO1)CN)C.Cl

Canonical SMILES

CC1(COC(CO1)CN)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.